

# The Initial Synthesis and Chemical Characterization of Tiropramide Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Tiropramide hydrochloride*

Cat. No.: *B1683180*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and chemical characterization of **Tiropramide hydrochloride** (CAS Number: 53567-47-8), a potent smooth muscle antispasmodic agent. This document details the synthetic pathway, experimental protocols, and the analytical methods used to verify the compound's identity and purity.

## Introduction

Tiropramide is a derivative of tyrosine with effective spasmolytic properties on smooth muscle. It is primarily used in the management of painful spasms in the gastrointestinal, biliary, and urinary tracts.[1] The hydrochloride salt of Tiropramide is the common pharmaceutical formulation. This guide focuses on the foundational chemistry of **Tiropramide hydrochloride**, providing a technical framework for researchers and drug development professionals.

## Chemical Properties and Characterization

**Tiropramide hydrochloride** is a white to almost white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Chemical Name	N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride	[3]
Molecular Formula	C <sub>28</sub> H <sub>42</sub> ClN <sub>3</sub> O <sub>3</sub>	[4]
Molecular Weight	504.11 g/mol	[4]
CAS Number	53567-47-8	[4]
Melting Point	180 - 184 °C	[2]
Purity	≥ 99% (by titration, HPLC)	[2]

## Spectroscopic Data

Detailed spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **Tiropamide hydrochloride** are not readily available in the public domain literature. However, analytical techniques such as Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed for its characterization and the study of its degradation products.[5]

Mass Spectrometry: The mass spectrometric fragmentation pattern of Tiropamide has been studied to elucidate its structure.[5] While a detailed fragmentation spectrum is not publicly available, such analysis is crucial for confirming the molecular structure and identifying impurities.

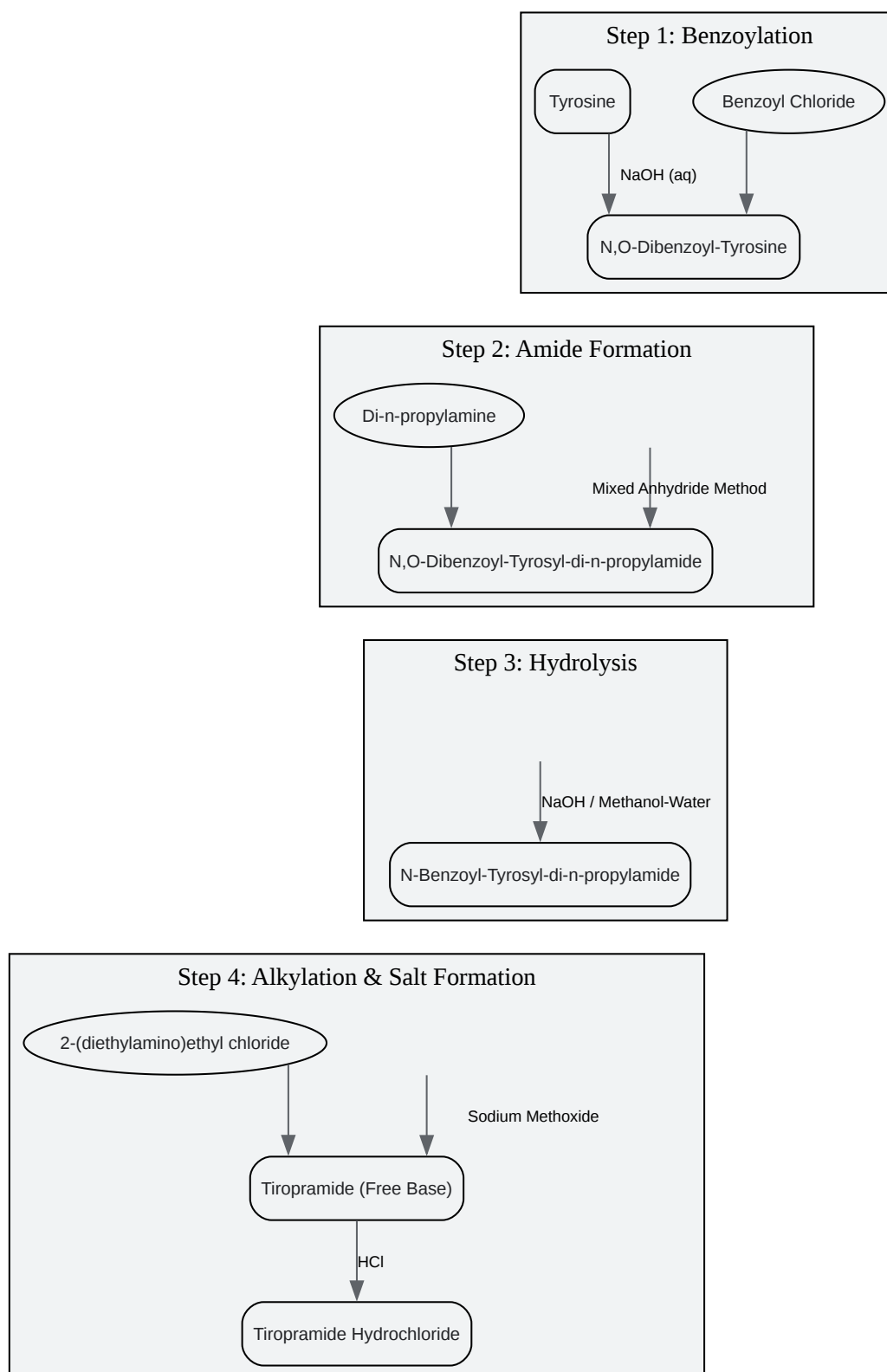
## Synthesis of Tiropamide Hydrochloride

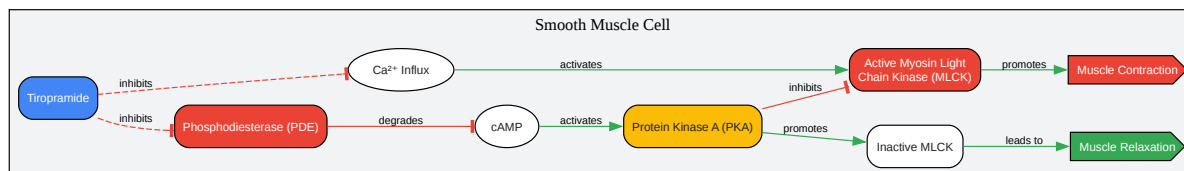
The synthesis of Tiropamide is a multi-step process that begins with the amino acid tyrosine. The general synthetic route involves four key transformations:

- N,O-Dibenzoylation of Tyrosine: The synthesis starts with the protection of both the amino and hydroxyl groups of racemic tyrosine using benzoyl chloride.[6]

- Amide Formation: The resulting N,O-dibenzoyl-tyrosine is then coupled with di-n-propylamine to form the corresponding amide.[\[6\]](#)
- Selective Hydrolysis: The O-benzoyl group is selectively removed by hydrolysis to free the phenolic hydroxyl group.[\[6\]](#)
- O-Alkylation and Salt Formation: The final step involves the alkylation of the phenolic hydroxyl group with 2-(diethylamino)ethyl chloride, followed by conversion to the hydrochloride salt.[\[6\]](#)[\[7\]](#)

The overall synthetic workflow is depicted in the following diagram:





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